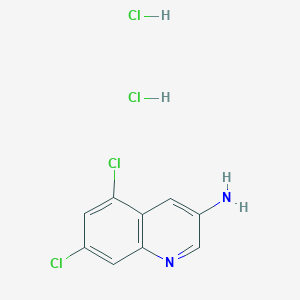
3-Amino-5,7-dichloroquinoline Dihydrochloride
説明
3-Amino-5,7-dichloroquinoline Dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl . It has a molecular weight of 285.99 .
Molecular Structure Analysis
The SMILES string for this compound is ClC1=C2C(N=CC(N)=C2)=CC(Cl)=C1.Cl.Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not available in the search results.科学的研究の応用
Anticancer and Antimicrobial Applications
One of the primary applications of derivatives of 3-Amino-5,7-dichloroquinoline is in the field of anticancer and antimicrobial research. Compounds synthesized from this chemical have shown potential in inhibiting the growth of cancer cell lines and in combating microbial infections. For instance, derivatives synthesized from 2,4-dihydroxyquinoline, related to the 3-Amino-5,7-dichloroquinoline structure, exhibited notable DNA protection, antimicrobial, and anticancer activities, suggesting their potential use as drugs or drug additives (Şener et al., 2018).
Synthesis of Antileishmanial and Antitubercular Agents
Further research into 4-amino-7-chloroquinoline derivatives, which can be synthesized from 3-Amino-5,7-dichloroquinoline, has led to the discovery of compounds with significant antileishmanial and antitubercular properties. This indicates the potential of these compounds in the treatment of leishmaniasis and tuberculosis, diseases caused by parasitic and bacterial infections, respectively (Carmo et al., 2011).
Anti-Plasmodial Activity
The structural analogs of 3-Amino-5,7-dichloroquinoline have been examined for their antiplasmodial activity, contributing to the development of antimalarial drugs. Studies comparing different aminoquinolines highlight the necessity of specific groups (e.g., chloro groups and amino side chains) for inhibiting the formation of beta-hematin, a crucial step in the malaria parasite's lifecycle. This research underpins the design of novel antimalarial agents based on the quinoline structure (Egan et al., 2000).
Development of Antihyperglycemic Agents
Additionally, quinoline derivatives have been evaluated for their antihyperglycemic activity, demonstrating potential in the management of diabetes through the synthesis of compounds that exhibit significant reduction in blood glucose levels. This suggests a promising avenue for the development of new diabetes treatments based on 3-Amino-5,7-dichloroquinoline derivatives (Ram et al., 2003).
Safety And Hazards
特性
IUPAC Name |
5,7-dichloroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIGHXFAKDMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,7-dichloroquinoline Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
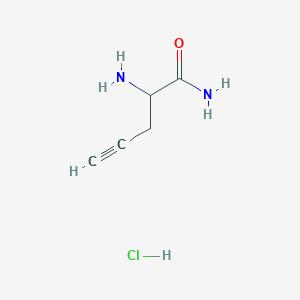
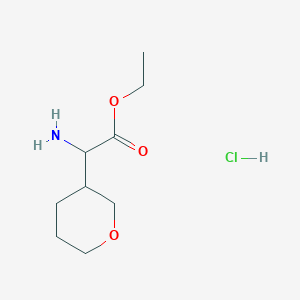
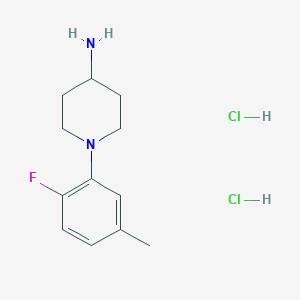
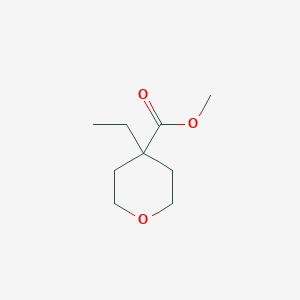
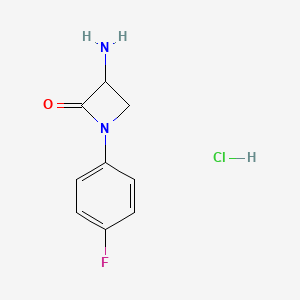
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
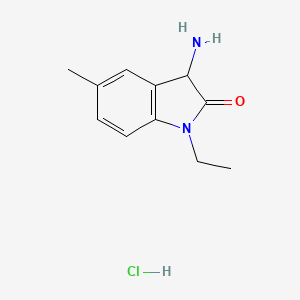
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
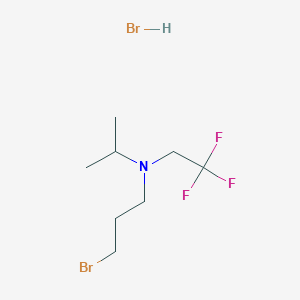
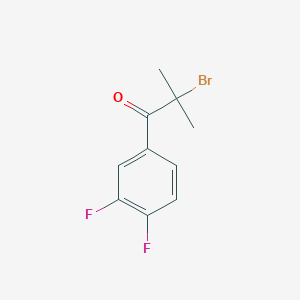
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
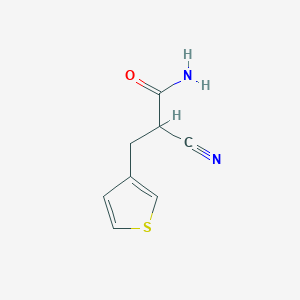
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)